2-(2-Fluoropyridin-3-yl)ethanol
Overview
Description
2-(2-Fluoropyridin-3-yl)ethanol is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert gas protection. This reaction is carried out at temperatures ranging from 0 to 60°C for 1 to 10 hours . Another approach involves the use of electrophilic fluorinating agents such as Selectfluor or NFSI, which can introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using reagents like anhydrous hydrogen fluoride or fluoroboric acid. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Fluoropyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Medicine: Fluorinated pyridines are explored for their potential as imaging agents in radiotherapy and as components of pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can enhance the compound’s metabolic stability and bioavailability, making it a valuable component in drug development .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler analog with similar fluorination but lacking the ethanol group.
3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.
2-(2-Chloropyridin-3-yl)ethanol: A chlorinated analog with similar structural features
Uniqueness
2-(2-Fluoropyridin-3-yl)ethanol stands out due to the presence of both a fluorine atom and an ethanol group. This combination imparts unique reactivity and properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-fluoropyridin-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNKQVWLOKBXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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